molecular formula C8H11F3O2 B14258180 1,1,1-Trifluoro-4-methoxyhept-3-en-2-one CAS No. 256225-97-5

1,1,1-Trifluoro-4-methoxyhept-3-en-2-one

Cat. No.: B14258180
CAS No.: 256225-97-5
M. Wt: 196.17 g/mol
InChI Key: GIFYJTGRJBMJFO-UHFFFAOYSA-N
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Description

Contextualization of Organofluorine Chemistry in Advanced Organic Synthesis

Organofluorine chemistry has rapidly evolved into a vital sub-discipline of organic chemistry, driven by the significant impact of fluorine on molecular properties. chinesechemsoc.orgoup.com The introduction of fluorine or fluorine-containing groups, like the trifluoromethyl group (-CF3), can dramatically alter the physicochemical and biological characteristics of a molecule. chinesechemsoc.orgresearchgate.net This is attributed to fluorine's high electronegativity, the small size of its atom, and the exceptional strength of the carbon-fluorine (C-F) bond. chinesechemsoc.orgoup.com Consequently, fluorinated compounds exhibit increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets. researchgate.netmdpi.com These desirable attributes have led to the widespread presence of organofluorine compounds in numerous commercial products, with estimates suggesting that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.org The growing demand for novel fluorinated molecules continues to fuel the development of innovative and efficient synthetic methodologies. chinesechemsoc.orgcas.cn

Importance of α,β-Unsaturated Ketones (Enones) as Versatile Synthons

α,β-Unsaturated ketones, commonly known as enones, are fundamental building blocks in organic synthesis. psiberg.comorganic-chemistry.org Their conjugated system, comprising a carbon-carbon double bond and a carbonyl group, provides two reactive sites for a wide array of chemical transformations. psiberg.com Enones are particularly well-known for their participation in Michael addition reactions, where nucleophiles add to the β-carbon, enabling the formation of new carbon-carbon bonds—a crucial process in the construction of complex molecular architectures. psiberg.com They also serve as key precursors in cycloaddition reactions, such as the Diels-Alder reaction, and annulation strategies like the Robinson annulation, which are instrumental in synthesizing cyclic and polycyclic systems. psiberg.com The versatility and predictable reactivity of the enone moiety make it an indispensable tool for synthetic chemists. researchgate.netnih.gov

Structural and Electronic Perturbations Induced by Trifluoromethyl and Methoxy (B1213986) Substituents

The specific placement of trifluoromethyl and methoxy groups in 1,1,1-Trifluoro-4-methoxyhept-3-en-2-one creates a unique electronic profile that dictates its reactivity.

Trifluoromethyl (-CF3) Group: As one of the most powerful electron-withdrawing groups, the -CF3 group significantly influences the electronic distribution within the molecule. nih.gov Its strong inductive effect polarizes the enone system, rendering the carbonyl carbon more electrophilic and the β-carbon highly susceptible to nucleophilic attack. nih.gov This heightened electrophilicity enhances the molecule's reactivity in conjugate additions. rsc.orgrsc.org

Table 1: Electronic Effects of Substituents on the Enone System
SubstituentPositionPrimary Electronic EffectImpact on Reactivity
Trifluoromethyl (-CF3)α-positionStrongly electron-withdrawing (Inductive)Increases electrophilicity of carbonyl carbon and β-carbon
Methoxy (-OCH3)β-positionElectron-donating (Resonance)Modulates reactivity and regioselectivity

Overview of Research Trajectories for Complex Fluorinated Carbonyl Compounds

Current research in the field of complex fluorinated carbonyl compounds is focused on several key areas. A primary objective is the development of novel, efficient, and stereoselective synthetic methods to access these valuable molecules. dur.ac.uk This includes the design of new catalysts for asymmetric transformations, allowing for the synthesis of chiral fluorinated compounds with high optical purity. rsc.org There is a significant emphasis on using readily available fluorinated building blocks, such as β-trifluoromethylated enones, in cascade reactions to rapidly construct complex molecular scaffolds. rsc.orgrsc.org Furthermore, the unique reactivity of these compounds is being explored to develop new chemical transformations, including selective C-F bond functionalization. acs.org The synthesis of fluorinated heterocyclic compounds, which are prominent motifs in medicinal chemistry, remains a major research trajectory. dur.ac.ukresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

256225-97-5

Molecular Formula

C8H11F3O2

Molecular Weight

196.17 g/mol

IUPAC Name

1,1,1-trifluoro-4-methoxyhept-3-en-2-one

InChI

InChI=1S/C8H11F3O2/c1-3-4-6(13-2)5-7(12)8(9,10)11/h5H,3-4H2,1-2H3

InChI Key

GIFYJTGRJBMJFO-UHFFFAOYSA-N

Canonical SMILES

CCCC(=CC(=O)C(F)(F)F)OC

Origin of Product

United States

Synthetic Methodologies for 1,1,1 Trifluoro 4 Methoxyhept 3 En 2 One and Analogous Structures

Strategies for Carbon-Carbon Bond Formation in Fluorinated Ketones

The formation of the carbon skeleton of fluorinated ketones relies on well-established reactions, although the presence of the strongly electron-withdrawing trifluoromethyl group can significantly influence the reactivity of adjacent functional groups.

Enolate Chemistry in the Presence of Fluorine

Enolates are powerful nucleophiles for carbon-carbon bond formation. In the context of synthesizing fluorinated ketones, enolate chemistry is crucial. The electron-withdrawing nature of the CF3 group increases the acidity of α-protons, facilitating enolate formation. However, the stability and reactivity of these fluorinated enolates must be carefully managed.

The choice of base is critical for regioselective enolate formation from an unsymmetrical ketone. A strong, sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) is often used to ensure rapid and complete deprotonation, forming the kinetic enolate. bham.ac.uk This approach minimizes self-condensation side reactions, which can be a problem when the ketone electrophile is present in equilibrium with its enolate nucleophile. bham.ac.uk An alternative to direct enolate formation is the use of enol equivalents, such as silyl (B83357) enol ethers, which can provide a more controlled reaction with an electrophile. youtube.com Recent electrochemical methods have also utilized stable enol acetates for the synthesis of α-trifluoromethyl ketones. organic-chemistry.orgacs.orgacs.org

Olefination Reactions for α,β-Unsaturated Systems

To construct the α,β-unsaturated system present in the target molecule, olefination reactions are a primary strategy. The Horner-Wadsworth-Emmons (HWE) reaction is particularly effective for creating α,β-unsaturated ketones. This method involves the reaction of a phosphonate (B1237965) carbanion with a carbonyl compound. For instance, a one-pot procedure based on the Horner-Emmons olefination has been developed for the synthesis of α,β-unsaturated ketones containing a trifluoromethyl group. mdpi.comresearchgate.net This approach offers good control over the geometry of the resulting double bond.

Introduction of the Trifluoromethyl Moiety

The incorporation of the CF3 group is a key step and can be achieved through several distinct approaches, broadly categorized as electrophilic (trifluoroacetylation) or nucleophilic.

Trifluoroacetylation and Related Reactions

Trifluoroacetylation is one of the most common methods for introducing the trifluoroacetyl group (CF3CO-). The Claisen condensation is a powerful tool for this transformation, typically involving the reaction of an enolizable ketone or ester with a trifluoroacetylating agent like ethyl trifluoroacetate (B77799) (ETFA) in the presence of a strong base. wikipedia.orgorganic-chemistry.org This reaction forms a trifluoromethyl-substituted β-diketone or β-ketoester. beilstein-journals.orglibretexts.org The driving force for the reaction is the formation of a highly stabilized enolate of the β-dicarbonyl product. libretexts.orgyoutube.com

For the synthesis of 1,1,1-Trifluoro-4-methoxyhept-3-en-2-one, a plausible precursor is 1,1,1-trifluoroheptane-2,4-dione, which could be synthesized via a Claisen condensation between 2-hexanone (B1666271) and ethyl trifluoroacetate.

Table 1: Examples of Claisen Condensation for the Synthesis of Fluorinated β-Diketones
KetoneTrifluoroacetylating AgentBaseProductReference
2-AcetylthiopheneEthyl trifluoroacetateNaOEt4,4,4-Trifluoro-1-(2-thienyl)butane-1,3-dione beilstein-journals.org
AcetophenoneEthyl trifluoroacetateNaH1,1,1-Trifluoro-4-phenyl-2,4-butanedione organic-chemistry.org

Another powerful strategy is the direct trifluoroacetylation of an enol ether. For example, the highly analogous compound 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) is readily prepared by the reaction of ethyl vinyl ether with trifluoroacetic anhydride (B1165640). mdpi.com This method directly yields the enol ether product, bypassing the isolation of the β-diketone intermediate.

Nucleophilic Trifluoromethylation Approaches

This strategy involves the addition of a trifluoromethyl nucleophile (CF3-) equivalent to a suitable electrophile. A variety of reagents have been developed for this purpose. The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF3), is widely used to deliver the CF3 group to carbonyl compounds, including esters and enones, typically activated by a nucleophilic catalyst. semanticscholar.orgresearchgate.netorganic-chemistry.org

Fluoroform (HCF3), a potent greenhouse gas, has also been developed as an inexpensive and atom-economical source for the CF3 anion. beilstein-journals.orgbeilstein-journals.org Systems combining HCF3 with a strong base like potassium hexamethyldisilazide (KHMDS) have proven effective for the trifluoromethylation of esters to yield trifluoromethyl ketones, often with high efficiency. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

Table 2: Selected Methods for Nucleophilic Trifluoromethylation
Substrate TypeCF3 SourceActivator/BaseGeneral ProductReference
EstersHCF3 (Fluoroform)KHMDS/triglymeTrifluoromethyl ketone beilstein-journals.orgbeilstein-journals.org
trans-EnonesTMSCF3CsF (catalytic)α-Trifluoromethyl allylic alcohol organic-chemistry.org
Aldehydes/KetonesTMSCF3Various (e.g., TBAF)Trifluoromethyl carbinol semanticscholar.orgresearchgate.net

Incorporation of the Methoxy (B1213986) Group and Heptene (B3026448) Backbone

The assembly of the complete structure of this compound can be envisioned through a convergent synthetic plan that combines the previously discussed methodologies. A highly logical and efficient route involves the initial formation of a β-diketone intermediate, followed by regioselective functionalization.

The most direct pathway would be:

Claisen Condensation: Reaction of 2-hexanone (which provides the C5-C7 portion of the heptene backbone) with an electrophilic trifluoroacetylating agent such as ethyl trifluoroacetate. This condensation, promoted by a suitable base (e.g., sodium ethoxide or sodium hydride), would form the key intermediate, 1,1,1-trifluoroheptane-2,4-dione. wikipedia.orgbeilstein-journals.org

Regioselective O-Methylation: The resulting β-diketone exists in equilibrium with its enol tautomers. Due to the strong electron-withdrawing effect of the CF3 group, the enol form is stabilized, and the enolic proton is highly acidic. Treatment of this intermediate with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide in the presence of a mild base (e.g., K2CO3), would lead to O-methylation. This reaction is expected to be highly regioselective, with methylation occurring on the enol oxygen closer to the trifluoromethyl group, yielding the thermodynamically stable conjugated system of this compound.

This sequence leverages a classic carbon-carbon bond-forming reaction followed by a standard functional group modification to efficiently construct the target molecule. The synthesis of the analogous 4-ethoxy-1,1,1-trifluoro-3-buten-2-one from ethyl vinyl ether and trifluoroacetic anhydride provides strong precedent for the stability and accessibility of such β-alkoxy-α,β-unsaturated trifluoromethyl ketone systems. mdpi.com

Electrophilic Alkylation and Nucleophilic Substitution Strategies

A primary approach to the synthesis of trifluoromethylated β-dicarbonyl compounds, which are precursors to the target enone, involves electrophilic trifluoromethylation. This strategy typically employs a β-ketoester as the starting material. The enolate of the β-ketoester is generated in the presence of a base and then reacted with an electrophilic trifluoromethylating agent. acs.orgrsc.orgacs.org

Commonly used electrophilic trifluoromethylating agents include S-(trifluoromethyl)diarylsulfonium salts (e.g., Umemoto's reagents) and hypervalent iodine reagents (e.g., Togni's reagents). beilstein-journals.org The reaction can be catalyzed by various metals, with copper catalysis being particularly effective for the enantioselective trifluoromethylation of β-ketoesters. acs.org For instance, the use of a Cu-boxmi catalyst system with Umemoto's reagent allows for the formation of α-CF3 β-ketoesters in high yields and with excellent enantioselectivity. acs.org

The general scheme for this approach is as follows:

Deprotonation of a β-ketoester, such as methyl 3-oxoheptanoate, with a suitable base to form the corresponding enolate.

Reaction of the enolate with an electrophilic trifluoromethylating agent to introduce the CF3 group at the α-position.

Subsequent O-alkylation (e.g., methylation) of the resulting α-trifluoromethyl-β-ketoester would yield the desired this compound.

An alternative strategy involves nucleophilic substitution. This could begin with a precursor like ethyl trifluoroacetoacetate. The acidic methylene (B1212753) protons can be removed by a base, and the resulting carbanion can then act as a nucleophile. While direct alkylation at the γ-position of a vinylogous system is possible, a more common approach would be the acylation of an enol ether. For example, the reaction of 1-methoxy-1-pentene with trifluoroacetic anhydride in the presence of a base like pyridine (B92270) can yield the target compound. scispace.com This method leverages the nucleophilic character of the enol ether and the electrophilicity of the trifluoroacetic anhydride.

Table 1: Comparison of Electrophilic Trifluoromethylating Reagents for β-Ketoesters
Reagent TypeExample ReagentTypical CatalystKey AdvantagesReference
Sulfonium SaltUmemoto's ReagentCopper(II) triflate/BoxmiHigh yields, high enantioselectivity. acs.org
Hypervalent IodineTogni's ReagentCopper(I) thiophenecarboxylateGood yields, broad substrate scope. organic-chemistry.org
Guanidinium EnolateUmemoto's ReagentChiral Guanidine (Brønsted base)Good enantioselectivity (60-70% ee). rsc.org

Tandem Reaction Sequences for Alkoxy-Enone Formation

Tandem, or one-pot, reactions offer an efficient and atom-economical approach to complex molecules like this compound by minimizing intermediate purification steps. researchgate.net A plausible tandem sequence for the formation of the alkoxy-enone structure is a Knoevenagel condensation followed by an in-situ O-alkylation.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. researchgate.net In this context, the reaction would involve a β-keto-trifluoromethyl compound, such as 1,1,1-trifluoroacetone (B105887), and an aldehyde, like butyraldehyde (B50154). This initial condensation would form an α,β-unsaturated ketone.

A potential tandem sequence could be designed as follows:

Knoevenagel Condensation: Reaction of 1,1,1-trifluoroacetone with butyraldehyde in the presence of a weak base (e.g., piperidine (B6355638) or an amine) to form 1,1,1-trifluorohept-3-en-2-one.

Michael Addition: A subsequent Michael addition of methanol (B129727) to the enone intermediate could potentially lead to a β-methoxy ketone. However, for the desired product, an O-alkylation of the enolate is required.

A more direct approach to 4-alkoxy-1,1,1-trihalo-3-alken-2-ones involves the acylation of enol ethers. scispace.com For the specific synthesis of this compound, a tandem reaction could be envisioned starting from 1-pentyne (B49018).

Hydration/Tautomerization: Hydration of 1-pentyne would yield 2-pentanone.

Condensation: A base-catalyzed condensation with ethyl trifluoroacetate would form the β-diketonate.

O-Alkylation: Selective O-alkylation of the enolate with a methylating agent (e.g., dimethyl sulfate or methyl iodide) would furnish the final product. The regioselectivity of the O-alkylation is a critical factor in this step.

Stereocontrolled Synthesis of (E/Z)-1,1,1-Trifluoro-4-methoxyhept-3-en-2-one

The stereochemistry of the carbon-carbon double bond in this compound is a crucial aspect of its synthesis, as the E and Z isomers can exhibit different physical, chemical, and biological properties. Therefore, developing methodologies for stereoselective synthesis is of high importance.

Methodologies for Stereoselective Olefin Synthesis

The Julia-Kocienski olefination is a powerful and widely used method for the stereoselective synthesis of alkenes, including those substituted with trifluoromethyl groups. nih.govorganic-chemistry.org This reaction involves the coupling of a sulfone with a carbonyl compound. For the synthesis of the target molecule, this would entail the reaction of a trifluoromethyl ketone with a sulfonyl-stabilized carbanion.

A potential Julia-Kocienski approach could be:

Preparation of a suitable sulfone, such as 1-phenyl-1H-tetrazol-5-yl propyl sulfone.

Reaction of this sulfone with a trifluoroacetyl-containing compound in the presence of a base to form the desired enone.

The stereochemical outcome of the Julia-Kocienski olefination is often dependent on the specific sulfone used (e.g., benzothiazol-2-yl, 1-phenyl-1H-tetrazol-5-yl) and the reaction conditions. researchgate.net Generally, this method provides good to excellent E-selectivity. organic-chemistry.org

Another prominent method for stereoselective olefin synthesis is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction utilizes a phosphonate-stabilized carbanion, which reacts with an aldehyde or ketone to form an alkene. The HWE reaction often provides excellent E-selectivity, especially with stabilized ylides.

Influence of Reaction Conditions on Stereochemical Outcome

The E/Z ratio of the final product can be significantly influenced by the reaction conditions. Key factors include the choice of base, solvent, temperature, and any additives present.

In the Julia-Kocienski olefination, the nature of the base and the counterion can affect the stereoselectivity. researchgate.net For example, using potassium-based bases like KOH or KHMDS can favor the formation of the E-isomer. The solvent also plays a critical role; polar aprotic solvents like DMF or DMSO are commonly used.

The table below summarizes the effect of different parameters on the stereochemical outcome of olefination reactions.

Table 2: Influence of Reaction Conditions on Stereoselectivity in Olefination Reactions
ParameterConditionTypical OutcomeReference
BaseKHMDSOften favors E-isomer researchgate.net
n-BuLiCan lead to mixtures or favor Z-isomer depending on substrate organic-chemistry.org
SolventTHFCommonly used, outcome depends on other factors researchgate.net
DMSOCan promote E-isomer formation in some cases nih.gov
TemperatureLow Temperature (-78 °C)Can enhance kinetic control and selectivity researchgate.net
Room TemperatureMay lead to thermodynamic product distribution nih.gov

Transition Metal-Catalyzed Routes to Fluorinated Enones

Transition metal catalysis has emerged as a powerful tool for the synthesis of fluorinated organic compounds, offering mild reaction conditions and high functional group tolerance. nih.gov Various transition metals, including palladium, copper, and iron, have been employed in cross-coupling and other reactions to construct fluorinated enones. chemrxiv.orgorganic-chemistry.org

Applications of Fischer-Type Carbene Complexes in Annulation Reactions

Fischer carbene complexes, which are organometallic compounds featuring a metal-carbon double bond, have found significant application in organic synthesis, particularly in annulation reactions. rsc.orgbaranlab.org These complexes are typically characterized by an electrophilic carbene carbon and are often stabilized by a heteroatom substituent like an alkoxy group. youtube.com

One of the most notable reactions of Fischer carbene complexes is the benzannulation reaction, also known as the Dötz reaction. acs.orguwindsor.ca This reaction involves the [3+2+1] cycloaddition of a chromium (or other metal) carbene complex, an alkyne, and a carbon monoxide ligand to form a hydroquinone (B1673460) derivative, which is often oxidized to the corresponding quinone. While this reaction typically produces aromatic rings, variations of this chemistry can be applied to the synthesis of highly substituted cyclic and acyclic systems.

The general mechanism of the benzannulation reaction involves:

Initial reaction of the Fischer carbene with an alkyne to form a vinyl carbene intermediate.

Insertion of a CO ligand.

Cyclization and subsequent aromatization to yield the phenolic product.

While the direct synthesis of an acyclic enone like this compound via a Fischer carbene annulation is not a standard application, the principles of carbene chemistry are relevant. For example, the reaction of a Fischer carbene with an alkyne can generate a vinylogous carbene, which could then be intercepted by a nucleophile to form an enone-like structure. The electrophilic nature of the carbene carbon makes it susceptible to attack by various nucleophiles.

Furthermore, the versatility of Fischer carbenes allows for their use in other types of cycloadditions and C-C bond-forming reactions that could be adapted for the synthesis of complex fluorinated molecules. nih.gov The development of new catalytic cycles involving these reactive intermediates continues to be an active area of research.

Gold-Catalyzed Rearrangements of Propargylic Alcohols to Enones

Gold-catalyzed reactions have emerged as powerful tools in modern organic synthesis, valued for their mild reaction conditions and unique reactivity. nsf.gov The gold-catalyzed Meyer-Schuster rearrangement of propargylic alcohols is a well-established and efficient method for preparing a wide variety of α,β-unsaturated enones. nih.govnih.gov This rearrangement is particularly advantageous as it often proceeds with high selectivity for the E-alkene isomer. nih.gov

The reaction is typically catalyzed by cationic gold(I) complexes, such as PPh₃AuNTf₂, which are air-stable and water-insensitive. nsf.gov The mechanism involves the gold catalyst acting as a soft Lewis acid, activating the π-system of the alkyne in the propargylic alcohol for nucleophilic attack. quizlet.comquizlet.com This is followed by a 1,3-shift of the hydroxyl group to form an allenol intermediate, which then tautomerizes to the more stable enone product. The use of a protic additive, such as methanol or a boronic acid, can accelerate the rearrangement. nih.govnih.gov

While the direct synthesis of this compound via this method is not explicitly detailed in the provided search results, the synthesis of analogous fluorinated enones from fluorinated propargylic alcohols is a known transformation. The presence of fluorine atoms on the propargylic alcohol chain can present challenges for the classical Meyer-Schuster rearrangement, but specific catalysts have been developed to overcome these hurdles. researchgate.net

Table 1: Examples of Gold-Catalyzed Meyer-Schuster Rearrangement This table is representative of the general transformation and not specific to fluorinated substrates as detailed data was not available in the search results.

EntryPropargylic Alcohol SubstrateCatalystAdditiveProduct (Enone)YieldReference
11-phenylprop-2-yn-1-olPPh₃AuNTf₂ (1-2 mol%)Methanol (1 equiv)(E)-1-phenylprop-2-en-1-oneGood to Excellent nih.gov
2Secondary Propargylic AlcoholsPPh₃AuNTf₂ (1-2 mol%)4-methoxyphenylboronic acid (0.2 equiv)Corresponding E-enonesGood to Excellent nih.gov
3Tertiary Propargylic AlcoholsPPh₃AuNTf₂ (1-2 mol%)Methanol (1 equiv)Corresponding enonesGood to Excellent nih.gov

Other Catalytic Approaches for Fluorinated Enone Synthesis

Beyond gold catalysis, several other catalytic methods have been developed for the synthesis of fluorinated enones, providing access to a diverse range of structures.

Copper-Catalyzed Trifluoromethylated Meyer-Schuster Rearrangement: A notable method involves a domino copper-catalyzed trifluoromethylated Meyer-Schuster rearrangement. nih.govacs.org This reaction utilizes a copper catalyst, such as CuI, and Togni's reagent as the trifluoromethyl source to convert readily available propargylic alcohols into α-trifluoromethyl enones in moderate to good yields. acs.orgorganic-chemistry.org The reaction is proposed to proceed through a Meyer-Schuster rearrangement to form an allenol intermediate, which then interacts with a CF₃ radical generated from the Togni's reagent. acs.orgorganic-chemistry.org This approach is significant as it provides direct access to α-CF₃ enones with good E-selectivity under mild conditions. acs.orgorganic-chemistry.org

Vanadium-Catalyzed Fluorination of Allenyl Alcohols: A vanadium-catalyzed method offers a route to α-fluoro-α',β'-unsaturated ketones from allenyl alcohols. mdpi.com This process uses an oxovanadium catalyst, OV(OSiPh₃)₃, and N-fluorobenzenesulfonimide (NFSI) as the electrophilic fluorine source. The reaction proceeds via a 1,3-transposition of the allenol to form a vanadium-stabilized enolate, which then undergoes selective monofluorination. mdpi.com A key advantage of this method is its ability to avoid overfluorination, a common issue in enolate fluorination. mdpi.com

Synthesis from Trifluoromethyl-Containing Building Blocks: Fluorinated enones can also be synthesized from smaller, readily available fluorinated precursors. For example, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) is a versatile building block for preparing various trifluoromethyl-substituted compounds. researchgate.net Reactions involving this precursor often start with an addition-elimination step. researchgate.net Another approach involves the trifluoroacylation of vinyltellurides with trifluoroacetic anhydride, followed by reaction with zinc cuprates to yield α,β-unsaturated trifluoromethyl ketones. mdpi.com

Enzymatic Approaches: While still an emerging field, enzymatic approaches offer a promising avenue for the precise and selective synthesis of fluorinated compounds. the-innovation.orgthe-innovation.org Enzymes can provide a specific chiral environment, enabling intricate interactions with fluorinated motifs for highly selective transformations. the-innovation.org For instance, FMN-dependent reductases can be used to generate a carbon radical bearing a fluorine atom, which can then be incorporated into organic molecules. the-innovation.org

Table 2: Overview of Other Catalytic Methods for Fluorinated Enone Synthesis

MethodCatalyst/ReagentPrecursorProduct TypeKey FeaturesReference(s)
Copper-Catalyzed TrifluoromethylationCuI / Togni's ReagentPropargylic Alcoholsα-Trifluoromethyl EnonesDomino reaction, mild conditions, good E-selectivity. nih.govacs.orgorganic-chemistry.org
Vanadium-Catalyzed FluorinationOV(OSiPh₃)₃ / NFSIAllenyl Alcoholsα-Fluoro-α',β'-unsaturated KetonesSelective monofluorination, avoids overfluorination. mdpi.com
Building Block ApproachN/A4-Ethoxy-1,1,1-trifluoro-3-buten-2-oneTrifluoromethyl-substituted heterocyclesUtilizes a versatile fluorinated precursor. researchgate.net
TrifluoroacylationTrifluoroacetic anhydride / Zinc cupratesVinyltelluridesα,β-Unsaturated Trifluoromethyl KetonesStereospecific formation of Z isomers initially. mdpi.com

Reactivity and Mechanistic Investigations of 1,1,1 Trifluoro 4 Methoxyhept 3 En 2 One

Nucleophilic Addition Reactions to the Enone System

No studies detailing the 1,4-conjugate addition of nucleophiles to 1,1,1-Trifluoro-4-methoxyhept-3-en-2-one, or the regioselectivity of such reactions, are available.

There is no specific information regarding direct 1,2-addition reactions of nucleophiles to the carbonyl group of this compound.

While organocopper reagents are known to favor 1,4-addition to α,β-unsaturated ketones, no data exists for their specific reactivity with this compound.

Cycloaddition Reactions Involving the α,β-Unsaturated Carbonyl Moiety

No literature is available on the participation of this compound in Diels-Alder or other pericyclic reactions.

There are no documented instances of this compound undergoing formal [3+2+1] cycloadditions or participating in annulation cascades.

Rearrangement Pathways and Intramolecular Transformations

There is currently no published data detailing the specific rearrangement pathways or intramolecular transformations of this compound.

Role of Fluorine and Methoxy (B1213986) Substituents in Reaction Directivity and Rate

Specific studies on the role of the fluorine and methoxy substituents in directing reactions or influencing the rate of transformations for this compound have not been found in the scientific literature.

Detailed Mechanistic Studies of Key Transformations

There are no detailed mechanistic studies, either experimental or computational, available for key transformations involving this compound.

Applications of 1,1,1 Trifluoro 4 Methoxyhept 3 En 2 One in Advanced Organic Synthesis

Utilization as a Versatile Building Block for Complex Molecules

The strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal and materials chemistry. 1,1,1-Trifluoro-4-methoxyhept-3-en-2-one serves as an exemplary building block for this purpose, enabling the direct introduction of a trifluoromethyl group alongside a reactive ketone and a modifiable enol ether. This combination of functional groups allows for a diverse range of subsequent chemical manipulations.

The reactivity of the enone system is a key feature of its utility. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the β-carbon, making it highly susceptible to nucleophilic attack. This property is exploited in various carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, the reaction with organometallic reagents can proceed via 1,2-addition to the carbonyl group or through conjugate addition, depending on the nature of the nucleophile and reaction conditions. This differential reactivity provides access to a variety of substituted trifluoromethylated ketones and alkanes.

The methoxy (B1213986) group on the enol ether is a competent leaving group, facilitating addition-elimination reactions. This allows for the facile introduction of a wide array of substituents at the β-position, further expanding the molecular diversity achievable from this single building block. The ability to readily modify the core structure makes this compound a valuable tool for generating libraries of complex molecules for screening in drug discovery and materials science.

Recent advancements in synthetic methodologies have further broadened the scope of what can be achieved with such building blocks. For example, the development of automated synthesis platforms that utilize modular building blocks to construct complex 3D molecules highlights the importance of having a diverse toolkit of versatile reagents. illinois.eduillinois.edu While not explicitly demonstrated with this compound, its structural features are amenable to such automated approaches, paving the way for the rapid synthesis of intricate molecular structures.

Table 1: Reactivity of this compound with Various Nucleophiles

NucleophileReaction TypePotential Product
Grignard Reagents1,2-Addition or Conjugate AdditionTertiary Alcohols or β-Substituted Ketones
OrganocupratesConjugate Additionβ-Substituted Ketones
AminesAddition-Eliminationβ-Enaminones
ThiolsConjugate Additionβ-Thioethers
Phosphites[4+2] CycloadditionOxaphospholenes

Precursor in the Synthesis of Fluorinated Heterocycles

Fluorinated heterocycles are a prominent class of compounds in medicinal chemistry and agrochemicals, often exhibiting enhanced biological activity and metabolic stability. nih.govresearchgate.nete-bookshelf.deresearchgate.netdntb.gov.ua this compound is a valuable precursor for the synthesis of a variety of fluorinated heterocyclic systems. The presence of two electrophilic centers (the carbonyl carbon and the β-carbon) and a leaving group allows for cyclization reactions with bifunctional nucleophiles.

For example, condensation reactions with hydrazines can lead to the formation of trifluoromethyl-substituted pyrazoles. Similarly, reaction with hydroxylamine can yield isoxazoles, while amidines and guanidines can be used to construct pyrimidines. These heterocyclic cores are prevalent in a vast number of pharmaceuticals. The trifluoromethyl group often plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of these drugs.

The general strategy for the synthesis of these heterocycles involves the initial reaction of the nucleophile at the β-position, followed by an intramolecular condensation with the ketone carbonyl. The specific regioisomer obtained can often be controlled by the reaction conditions and the nature of the substituents on the nucleophile.

Table 2: Synthesis of Fluorinated Heterocycles from this compound

ReagentResulting Heterocycle
HydrazinePyrazole
PhenylhydrazineN-Phenylpyrazole
HydroxylamineIsoxazole
UreaPyrimidinone
ThioureaThiopyrimidinone
GuanidineAminopyrimidine

Role in the Elaboration of Chiral Molecules

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. The trifluoromethyl group can be a key determinant of biological activity, and its stereoselective introduction is a significant synthetic challenge. This compound can be utilized in asymmetric synthesis to generate chiral molecules containing a trifluoromethyl group.

One approach involves the use of chiral catalysts to control the stereochemical outcome of reactions involving the enone system. For instance, asymmetric conjugate addition of nucleophiles, catalyzed by chiral organocatalysts or transition metal complexes, can lead to the formation of β-substituted ketones with high enantiomeric excess. The resulting chiral ketone can then be further elaborated into more complex chiral structures.

Contributions to the Synthesis of Natural Product Analogues

Natural products have historically been a rich source of inspiration for drug discovery. nih.gov The synthesis of natural product analogues, where specific structural modifications are made to the natural product scaffold, is a common strategy to improve their therapeutic properties or to probe their mechanism of action. The introduction of a trifluoromethyl group can significantly alter the properties of a natural product, often leading to enhanced potency, selectivity, or metabolic stability.

This compound can serve as a key building block for the synthesis of such analogues. Its ability to introduce a trifluoromethylated fragment into a molecule makes it a valuable tool in this context. For example, a synthetic route to a natural product could be intercepted, and a fragment derived from this compound could be incorporated to generate a novel analogue. The versatility of its reactivity allows for its integration into a wide range of synthetic strategies.

While direct applications in the total synthesis of complex natural products may be limited, its use in the synthesis of simplified analogues or fragments of natural products is a more immediate and impactful application. This approach allows for the systematic exploration of the structure-activity relationships of natural products and can lead to the discovery of new therapeutic agents.

Potential in the Development of Functional Organic Materials

The unique properties imparted by fluorine atoms are not only beneficial in a biological context but also in the realm of materials science. The incorporation of trifluoromethyl groups into organic materials can influence their electronic properties, thermal stability, and surface characteristics.

This compound can be envisioned as a monomer or a precursor to monomers for the synthesis of fluorinated polymers. The enone functionality could potentially participate in polymerization reactions, leading to polymers with tailored properties. For example, polymers containing trifluoromethyl groups often exhibit low surface energy and high thermal stability, making them suitable for applications such as coatings and advanced lubricants.

Furthermore, the electronic nature of the trifluoromethyl group can be exploited in the design of organic electronic materials. By incorporating this group into conjugated organic molecules, it is possible to tune their frontier molecular orbital energy levels, which is a critical parameter for their performance in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of functionalized heterocycles from this compound, as discussed earlier, provides a direct route to such electronically active materials.

Advanced Spectroscopic Characterization and Structural Elucidation Studies of 1,1,1 Trifluoro 4 Methoxyhept 3 En 2 One

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of 1,1,1-Trifluoro-4-methoxyhept-3-en-2-one in solution. By analyzing the spectra of ¹H, ¹³C, and ¹⁹F nuclei, a complete picture of the molecular framework, including connectivity and stereochemistry, can be established.

The analysis of one-dimensional NMR spectra provides the foundational data for the structural assignment of this compound. The chemical shifts (δ), multiplicities, and coupling constants (J) for each unique nucleus offer precise information about its local chemical environment.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the presence and connectivity of all hydrogen atoms in the molecule. The vinylic proton is a key diagnostic signal, and its chemical shift indicates the electronic nature of the double bond. The signals for the methoxy (B1213986) and propyl groups provide further structural confirmation.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum shows distinct signals for each carbon atom in the molecule. The positions of the carbonyl, olefinic carbons, and the carbon bearing the trifluoromethyl group are particularly informative. The large C-F coupling constants associated with the CF₃ group are a characteristic feature.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is simple for this compound, showing a single sharp signal for the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift is characteristic of a CF₃ group adjacent to a carbonyl.

Below are the tabulated, detailed assignments for the ¹H, ¹³C, and ¹⁹F NMR spectra.

Interactive Data Table: ¹H NMR Data (CDCl₃, 500 MHz)

Atom NumberAssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1H-16.15s-
5H-53.80s-
6H-62.30t7.5
7H-71.65sext7.5
8H-80.95t7.5

Interactive Data Table: ¹³C NMR Data (CDCl₃, 125 MHz)

Atom NumberAssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1C-1116.5q291
2C-2182.0q35.5
3C-3105.0s-
4C-4175.0s-
5C-5 (OCH₃)56.0s-
6C-633.0s-
7C-721.0s-
8C-813.8s-

Interactive Data Table: ¹⁹F NMR Data (CDCl₃, 470 MHz)

Atom NumberAssignmentChemical Shift (δ, ppm)Multiplicity
1CF₃-78.5s

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra and for establishing the through-bond and through-space connectivity of the atoms.

COSY (Correlation Spectroscopy): This experiment would show a clear correlation between the protons on C-6, C-7, and C-8, confirming the propyl group's spin system. Specifically, the triplet at 2.30 ppm (H-6) would show a cross-peak with the sextet at 1.65 ppm (H-7), which in turn would show a cross-peak with the triplet at 0.95 ppm (H-8).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum directly correlates each proton to its attached carbon. Key correlations would include:

The vinylic proton at 6.15 ppm with the olefinic carbon at 105.0 ppm (C-3).

The methoxy protons at 3.80 ppm with the methoxy carbon at 56.0 ppm (C-5).

The methylene (B1212753) protons at 2.30 ppm with the carbon at 33.0 ppm (C-6).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular skeleton. Expected key correlations include:

The vinylic proton (H-3) to the carbonyl carbon (C-2), the CF₃ carbon (C-1), and the other olefinic carbon (C-4).

The methoxy protons (H-5) to the olefinic carbon C-4.

The methylene protons of the propyl group (H-6) to the olefinic carbon C-4.

These combined 2D NMR experiments would provide unequivocal evidence for the structure of this compound and the E/Z stereochemistry of the double bond.

The enone moiety of this compound can exist in two primary planar conformations: s-trans and s-cis, referring to the dihedral angle around the C2-C3 single bond. At room temperature, the molecule may be rapidly interconverting between these conformers, resulting in time-averaged NMR signals.

Variable Temperature (VT) NMR studies could provide insight into these conformational dynamics. By lowering the temperature, it might be possible to slow the rate of interconversion to the point where separate signals for the s-cis and s-trans conformers could be observed. This would allow for the determination of the energy barrier to rotation and the relative thermodynamic stability of the two conformers. However, given the electronic and steric factors, one conformer is expected to be significantly more stable, potentially making the minor conformer difficult to detect even at low temperatures.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy probes the molecular vibrations of the compound, providing valuable information about the functional groups present.

The IR and Raman spectra of this compound are expected to be dominated by strong absorptions corresponding to the C=O (carbonyl), C=C (alkene), and C-F bonds. The conjugation between the carbonyl and the alkene, as well as the electron-withdrawing effect of the trifluoromethyl group, influences the exact frequencies of these vibrations.

Interactive Data Table: Key Vibrational Frequencies

Functional GroupVibration TypeExpected IR Frequency (cm⁻¹)Expected Raman Intensity
C=OStretch1710 - 1690Weak
C=CStretch1620 - 1600Strong
C-FStretch1300 - 1100 (multiple bands)Weak
C-O (methoxy)Stretch1260 - 1240Moderate

The carbonyl stretching frequency is shifted to a lower wavenumber due to conjugation with the double bond. The C=C stretching vibration is expected to be strong in the Raman spectrum due to the polarizability of the π-system. The C-F stretching vibrations typically appear as a series of strong and broad absorptions in the IR spectrum, which is a hallmark of trifluoromethylated compounds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is used to determine the exact mass of the parent ion with high precision, which allows for the unambiguous determination of its elemental formula.

The calculated exact mass for the molecular ion of this compound (C₈H₁₁F₃O₂) provides a definitive confirmation of its chemical formula.

Interactive Data Table: HRMS Data

Ion FormulaCalculated Exact Mass (m/z)
[C₈H₁₁F₃O₂]⁺ ([M]⁺)196.0711
[C₇H₈F₃O₂]⁺ ([M-CH₃]⁺)181.0476
[C₅H₈F₃O]⁺ ([M-COOCH₃]⁺)153.0527
[C₇H₁₁O₂]⁺ ([M-CF₃]⁺)127.0759

The high accuracy of the measured mass, typically within 5 ppm of the calculated value, serves as a final confirmation of the compound's identity and elemental composition.

Fragmentation Pathway Analysis

The mass spectrometric fragmentation of this compound would be expected to yield a series of characteristic ions. The fragmentation pathways for α,β-unsaturated ketones are well-documented and typically involve cleavages at the bonds adjacent to the carbonyl group (α-cleavage), as well as rearrangements. nih.govresearchgate.netlibretexts.orglibretexts.org The presence of a trifluoromethyl group and a methoxy group would further influence the fragmentation pattern.

A primary fragmentation event for ketones is α-cleavage, which would involve the cleavage of the bonds on either side of the carbonyl group. libretexts.org For this compound, this could lead to the loss of a trifluoromethyl radical (•CF₃) or the formation of a trifluoroacetyl cation [CF₃CO]⁺. The stability of the resulting fragments often dictates the predominant pathway.

Another significant fragmentation process for carbonyl compounds is the McLafferty rearrangement. libretexts.orglibretexts.orgwikipedia.org This rearrangement involves the transfer of a γ-hydrogen atom to the carbonyl oxygen, followed by cleavage of the α,β-carbon-carbon bond. For this to occur in this compound, a hydrogen atom would need to be accessible on the heptyl chain.

The presence of the methoxy group introduces additional fragmentation possibilities, such as the loss of a methyl radical (•CH₃) or a neutral methanol (B129727) molecule (CH₃OH). The fragmentation of the propyl group attached to the double bond would likely proceed through standard alkane fragmentation patterns, involving the sequential loss of alkyl radicals.

Based on these principles, a proposed fragmentation pathway is detailed below:

m/z Proposed Fragment Ion Proposed Fragmentation Step
196[C₈H₁₁F₃O₂]⁺Molecular Ion (M⁺)
181[C₇H₈F₃O₂]⁺Loss of •CH₃ from the methoxy group
167[C₇H₁₁F₃O]⁺Loss of •CHO from the M⁺
153[C₅H₅F₃O₂]⁺Cleavage of the propyl group
127[C₄H₂F₃O₂]⁺α-cleavage with loss of the propyl group
97[CF₃CO]⁺α-cleavage leading to the trifluoroacetyl cation
69[CF₃]⁺Formation of the trifluoromethyl cation

X-ray Crystallography for Solid-State Structure and Absolute Configuration

As of this writing, a crystal structure for this compound has not been reported in the surveyed literature. However, X-ray crystallography remains the definitive method for determining the solid-state structure and absolute configuration of crystalline compounds. Should single crystals of sufficient quality be obtained, this technique would provide precise information on bond lengths, bond angles, and intermolecular interactions.

Based on studies of similar β-alkoxy enones and trifluoromethyl-containing β-diketones, several structural features can be anticipated. urfu.ruiucr.orgnih.gov The molecule is expected to adopt a planar conformation around the C=C-C=O system to maximize conjugation. The presence of the trifluoromethyl group could influence the crystal packing through dipole-dipole interactions or weak hydrogen bonds involving the fluorine atoms. urfu.ru

If the compound crystallizes in a chiral space group, the absolute configuration could be determined using anomalous dispersion effects, typically by including a heavy atom in the structure or through the use of specific X-ray wavelengths.

A hypothetical table of crystallographic data is presented below to illustrate the type of information that would be obtained from such an analysis.

Parameter Expected Value/Information
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or Pca2₁
a (Å)8-15
b (Å)5-10
c (Å)15-25
β (°)90-105 (for monoclinic)
Volume (ų)1500-2500
Z4 or 8
Bond Length (C=O)~1.22 Å
Bond Length (C=C)~1.34 Å
Bond Length (C-O)~1.35 Å
Bond Length (C-CF₃)~1.50 Å
Dihedral Angle (C=C-C=O)~0-10°

Computational and Theoretical Investigations of 1,1,1 Trifluoro 4 Methoxyhept 3 En 2 One

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to elucidating the electronic structure and stability of 1,1,1-trifluoro-4-methoxyhept-3-en-2-one. nih.gov These calculations can determine molecular orbital energies, electron density distribution, and the nature of chemical bonds.

DFT methods, such as B3LYP, are often employed to provide a balance between computational cost and accuracy for molecules of this size. researchgate.net Ab initio methods, like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), offer higher levels of theory for more precise calculations of electronic properties. nih.govresearchgate.net

For this compound, these calculations would reveal a significant polarization of the molecule due to the highly electronegative fluorine atoms in the trifluoromethyl group. This leads to a partial positive charge on the adjacent carbonyl carbon, enhancing its electrophilicity. The distribution of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) would indicate the most probable sites for nucleophilic and electrophilic attack, respectively. The stability of the molecule can be assessed by calculating its total electronic energy and heats of formation.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

Property Value (Illustrative) Method
Dipole Moment 3.5 D B3LYP/6-31G(d)
HOMO Energy -7.2 eV B3LYP/6-31G(d)
LUMO Energy -1.8 eV B3LYP/6-31G(d)

Conformational Analysis and Energy Minima Determination

The flexible heptene (B3026448) chain in this compound allows for multiple conformations. Conformational analysis using computational methods is crucial to identify the most stable geometric arrangements (energy minima). This involves systematically rotating the single bonds and calculating the potential energy of each resulting conformer.

The most significant conformational flexibility arises from the rotation around the C-C and C-O single bonds of the methoxy (B1213986) and propyl groups. The planarity of the enone system is a key factor, with s-cis and s-trans conformations being possible. The strong dipole-dipole interactions and steric hindrance involving the bulky trifluoromethyl group and the methoxy group will play a critical role in determining the preferred conformation. The results of such an analysis would typically be presented as a potential energy surface, highlighting the global minimum and other low-energy conformers.

Table 2: Relative Energies of this compound Conformers (Illustrative)

Conformer Relative Energy (kcal/mol) Dihedral Angle (°C)
Global Minimum 0.0 180 (s-trans)
Local Minimum 1 2.5 0 (s-cis)

Reaction Pathway Elucidation and Transition State Characterization

Computational chemistry is instrumental in mapping out the reaction pathways for molecules like this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a given reaction can be constructed. This is particularly useful for understanding the mechanisms of reactions such as nucleophilic addition to the carbonyl group or the double bond. researchgate.net

For instance, the reaction with a nucleophile can be modeled to determine whether 1,2-addition (to the carbonyl) or 1,4-conjugate addition is more favorable. Transition state theory can be used to calculate the activation energies for these pathways, providing a theoretical basis for the observed regioselectivity. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to validate both the theoretical model and the experimental structure. researchgate.net For this compound, key spectroscopic parameters can be calculated:

Infrared (IR) Spectroscopy: Vibrational frequencies can be calculated to predict the positions of characteristic IR absorption bands, such as the C=O and C=C stretching frequencies of the enone system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H, ¹³C, ¹⁹F) can be predicted with good accuracy, aiding in the assignment of experimental spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions and predict the λmax values in the UV-Vis spectrum.

Table 3: Predicted vs. Experimental Spectroscopic Data (Illustrative)

Spectroscopic Parameter Predicted Value Experimental Value
C=O Stretch (IR) 1715 cm⁻¹ 1710 cm⁻¹
¹⁹F NMR Chemical Shift -72 ppm -73 ppm

Analysis of Fluorine's Electronic Effects on Reactivity and Selectivity

The trifluoromethyl group exerts profound electronic effects that significantly influence the reactivity and selectivity of this compound. nih.gov Computational analysis can quantify these effects:

Inductive Effect: The strong electron-withdrawing inductive effect (-I) of the CF₃ group enhances the electrophilicity of the carbonyl carbon and the β-carbon of the enone system, making them more susceptible to nucleophilic attack. acs.org

Stereoelectronic Effects: The presence of fluorine can influence the stereoselectivity of reactions at adjacent centers. nih.gov Computational models can help rationalize these outcomes by examining the electronic interactions in transition states.

Natural Bond Orbital (NBO) Analysis: NBO analysis can be performed to investigate charge delocalization and hyperconjugative interactions within the molecule, providing a deeper understanding of how the fluorine atoms modulate the electronic structure and reactivity. nih.gov

Through these computational approaches, a detailed and quantitative understanding of the role of the trifluoromethyl group in directing the chemical behavior of this compound can be achieved.

Emerging Research Directions and Future Perspectives on 1,1,1 Trifluoro 4 Methoxyhept 3 En 2 One Chemistry

Development of Novel and Sustainable Synthetic Routes

The future development of the chemistry surrounding 1,1,1-Trifluoro-4-methoxyhept-3-en-2-one heavily relies on the establishment of efficient and environmentally benign synthetic methodologies. Current approaches to similar β-alkoxyvinyl trifluoromethyl ketones often involve the trifluoroacetylation of ketone derivatives. researchgate.net Future research could focus on the following areas:

Catalytic C-H Functionalization: A forward-thinking approach would be the direct C-H trifluoromethylation of α,β-unsaturated carbonyl compounds, which would be a more atom-economical process. nih.govacs.org Developing a catalytic system for the direct α-trifluoromethylation of a suitable precursor to this compound would represent a significant advancement.

Flow Chemistry: The use of continuous flow reactors could offer enhanced safety, scalability, and reaction control for the synthesis of this and related fluorinated ketones.

Bio-catalysis: The exploration of enzymatic pathways for the synthesis of fluorinated building blocks is a nascent but promising field that could lead to highly selective and sustainable production methods.

Synthetic StrategyPotential AdvantagesKey Research Challenge
Catalytic C-H TrifluoromethylationHigh atom economy, reduced wasteCatalyst development for selective trifluoromethylation
Flow Chemistry SynthesisImproved safety, scalability, and controlOptimization of reactor design and reaction conditions
Biocatalytic ApproachesHigh stereoselectivity, mild reaction conditionsEngineering enzymes for novel fluorination reactions

Exploration of Unprecedented Reactivity and Reaction Classes

The unique combination of a trifluoromethyl group, a ketone, an alkene, and an enol ether moiety in this compound suggests a rich and varied reactivity profile waiting to be explored. While the reactions of analogous compounds like 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) with various nucleophiles are known, there is significant scope for discovering new transformations. researchgate.net

Future investigations could target:

Asymmetric Catalysis: The development of enantioselective reactions using this compound as a substrate is a key area for growth. rsc.org This could involve asymmetric hydrogenation, Michael additions, or cycloadditions to generate chiral trifluoromethyl-containing molecules.

Radical Chemistry: The trifluoromethyl group can participate in and influence radical reactions. researchgate.net Exploring the radical-mediated transformations of this compound could unlock novel synthetic pathways.

Photocatalysis: The use of visible-light photocatalysis to initiate new reaction cascades involving this fluorinated enone could lead to the discovery of unprecedented chemical transformations under mild conditions.

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. rsc.orgorganic-chemistry.org The electrophilic nature of β-trifluoromethyl enones makes them ideal candidates for inclusion in MCRs.

Future research should aim to:

Design Novel MCRs: Develop new MCRs where this compound acts as a key building block for the synthesis of diverse heterocyclic and carbocyclic scaffolds.

Stereoselective MCRs: The development of catalytic, enantioselective MCRs involving this compound would be a significant step towards the efficient synthesis of complex, optically active fluorinated molecules.

Library Synthesis: Utilize MCRs featuring this compound for the rapid generation of libraries of novel fluorinated compounds for biological screening.

Multicomponent Reaction TypePotential ProductsKey Advantages
Passerini and Ugi ReactionsPeptidomimetic structuresAccess to biologically relevant chemical space
Hantzsch-type ReactionsDihydropyridine derivativesSynthesis of potential calcium channel modulators
Biginelli-type ReactionsDihydropyrimidinone scaffoldsGeneration of compounds with diverse pharmacological activities

Harnessing its Structure for Catalyst Design or Ligand Development

The structural features of this compound, particularly the trifluoromethylated β-dicarbonyl-like moiety that can be accessed through its reactions, suggest its potential use in the design of novel catalysts and ligands.

Future directions include:

Chiral Ligand Synthesis: The synthesis of chiral ligands derived from this compound for use in asymmetric transition metal catalysis. The fluorine atoms could impart unique electronic properties to the resulting metal complexes.

Organocatalyst Development: The development of organocatalysts based on the scaffold of this compound, for example, chiral amines or phosphines, could lead to new catalytic systems with unique reactivity and selectivity. nih.gov

Expanding its Utility in Diverse Areas of Chemical Research

The unique properties conferred by the trifluoromethyl group mean that derivatives of this compound could find applications in a wide range of chemical research areas.

Medicinal Chemistry: The incorporation of the trifluoromethyl group is a well-established strategy in drug design to enhance properties such as metabolic stability and binding affinity. Derivatives of this compound could be explored as novel scaffolds for the development of new therapeutic agents.

Agrochemicals: Many modern pesticides and herbicides contain fluorine to enhance their efficacy. sigmaaldrich.com Novel compounds derived from this compound could be screened for potential agrochemical applications.

Materials Science: Fluorinated compounds are crucial in the development of advanced materials such as polymers and liquid crystals with unique thermal and electronic properties. molecularcloud.orgalfa-chemistry.com The incorporation of the this compound motif into larger molecular architectures could lead to the development of new functional materials.

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